Calcium-beta-hydroxybutyrate

Beschreibung

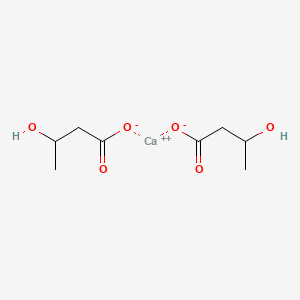

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C8H14CaO6 |

|---|---|

Molekulargewicht |

246.27 g/mol |

IUPAC-Name |

calcium;3-hydroxybutanoate |

InChI |

InChI=1S/2C4H8O3.Ca/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 |

InChI-Schlüssel |

OXUQOKIBNYSTGF-UHFFFAOYSA-L |

Kanonische SMILES |

CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Ca+2] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Researcher's Guide to the Synthesis and Characterization of Calcium Beta-Hydroxybutyrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-hydroxybutyrate (BHB), the most abundant ketone body, has garnered significant attention in the scientific community for its dual role as a crucial energy substrate and a potent signaling molecule. Its calcium salt, calcium beta-hydroxybutyrate, offers a stable and bioavailable form for research into its therapeutic potential across a spectrum of applications, including neurological disorders, metabolic diseases, and performance enhancement. This technical guide provides a comprehensive overview of the synthesis and characterization of calcium beta-hydroxybutyrate for research purposes. It includes a detailed, laboratory-scale chemical synthesis protocol, a thorough discussion of analytical characterization techniques with expected quantitative data, and a review of its key signaling pathways. This document is intended to serve as a practical resource for researchers, enabling the reliable preparation and validation of calcium beta-hydroxybutyrate for in vitro and in vivo studies.

Introduction

Beta-hydroxybutyrate (BHB) is a ketone body synthesized in the liver from the oxidation of fatty acids, particularly during periods of low glucose availability such as fasting, prolonged exercise, or adherence to a ketogenic diet.[1] Beyond its well-established role as an alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle, BHB is now recognized as a key signaling metabolite with pleiotropic effects.[2][3] It functions as an endogenous inhibitor of class I histone deacetylases (HDACs), thereby influencing gene expression and cellular processes.[2][4] Additionally, BHB interacts with cell surface receptors, such as G-protein coupled receptors, to modulate inflammatory responses and other signaling cascades.[5]

The calcium salt of beta-hydroxybutyrate provides a stable, solid form of this important molecule, facilitating its use in preclinical and clinical research. This guide details a robust method for its synthesis and a comprehensive strategy for its characterization, ensuring the purity and identity of the compound for reliable experimental outcomes.

Synthesis of Calcium Beta-Hydroxybutyrate

A common and effective method for the laboratory-scale synthesis of calcium beta-hydroxybutyrate is a multi-step chemical process. This process begins with the synthesis of a precursor, β-hydroxy-β-methylbutyric acid (HMB), which is then neutralized with a calcium salt to yield the final product.[6]

Synthesis Workflow

The synthesis can be broken down into four main stages: condensation, hydrolysis, hydrogenation, and salt formation.

Caption: Chemical synthesis workflow for calcium beta-hydroxybutyrate.

Detailed Experimental Protocol

This protocol is adapted from established patent literature and provides a general guideline for the synthesis.[6] Researchers should adhere to all appropriate laboratory safety procedures.

Step 1: Condensation Reaction

-

To a stirred solution of acetone (B3395972) (1.05 equivalents) and ethyl chloroacetate (B1199739) (1 equivalent) in a suitable solvent (e.g., ethanol), slowly add a solution of a strong base such as sodium ethoxide in ethanol (B145695) (1.1 equivalents) at a reduced temperature (e.g., 0-5 °C).

-

Maintain the reaction at this temperature for a specified time (e.g., 2 hours) to allow for the formation of 3,3-dimethyloxirane-2-carboxylic acid ethyl ester.

Step 2: Hydrolysis Reaction

-

To the reaction mixture from Step 1, add an aqueous solution of a base like sodium hydroxide (B78521) (e.g., 1.2 equivalents).

-

Heat the mixture (e.g., to 50 °C) and stir for several hours (e.g., 3 hours) to hydrolyze the ester.

-

After cooling, carefully acidify the mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 3.

-

Extract the product, 3,3-dimethyloxirane-2-carboxylic acid, with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.

Step 3: Hydrogenation Reaction

-

Dissolve the 3,3-dimethyloxirane-2-carboxylic acid from Step 2 in a suitable alcohol solvent like methanol.

-

Add a catalytic amount of platinum on carbon (Pt/C).

-

Hydrogenate the mixture under hydrogen pressure (e.g., 2 MPa) at an elevated temperature (e.g., 60 °C) until the reaction is complete (cessation of hydrogen uptake).

-

Filter off the catalyst and concentrate the filtrate to obtain β-hydroxy-β-methylbutyric acid.

Step 4: Salt Formation

-

Dissolve the β-hydroxy-β-methylbutyric acid in an aqueous or alcoholic solution.

-

Add a stoichiometric amount of a calcium salt, such as calcium carbonate, and a catalytic amount of a suitable catalyst if necessary.

-

Heat the mixture (e.g., to 50 °C) and stir for several hours (e.g., 6 hours).

-

Filter the hot solution to remove any unreacted starting material.

-

Cool the filtrate to induce crystallization of calcium β-hydroxy-β-methylbutyrate.

-

Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Characterization of Calcium Beta-Hydroxybutyrate

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized calcium beta-hydroxybutyrate. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization Workflow

The following diagram illustrates a typical workflow for the analytical characterization of the synthesized product.

Caption: Analytical workflow for the characterization of calcium beta-hydroxybutyrate.

Analytical Techniques and Expected Data

The following table summarizes the key analytical techniques for the characterization of calcium beta-hydroxybutyrate and the expected results.

| Technique | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A single major peak corresponding to the beta-hydroxybutyrate anion. Purity should be >98%. Retention time will depend on the column and mobile phase used.[1][7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of identity. | ¹H NMR (in D₂O): Characteristic peaks for the methyl, methylene, and methine protons of the beta-hydroxybutyrate backbone. ¹³C NMR: Resonances corresponding to the carbonyl, hydroxyl-bearing carbon, methylene, and methyl carbons.[8][9] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Strong absorption band for the carboxylate (COO⁻) group (around 1550-1610 cm⁻¹), a broad O-H stretching band (around 3200-3600 cm⁻¹), and C-H stretching and bending vibrations.[10][11] |

| Elemental Analysis (EA) | Determination of the elemental composition (C, H). | The experimentally determined percentages of carbon and hydrogen should be in close agreement with the calculated theoretical values for the molecular formula of calcium beta-hydroxybutyrate (C₈H₁₄CaO₆). |

| Enzymatic Assay | Quantification of D-beta-hydroxybutyrate in biological samples or solutions. | The concentration is determined by measuring the change in absorbance or fluorescence resulting from the enzymatic conversion of BHB to acetoacetate, which is coupled to the reduction of NAD⁺ to NADH.[12][13][14] |

Key Signaling Pathway of Beta-Hydroxybutyrate

Beta-hydroxybutyrate exerts significant biological effects through its role as a signaling molecule. One of its most well-characterized functions is the inhibition of class I histone deacetylases (HDACs).

BHB-Mediated HDAC Inhibition Pathway

The inhibition of HDACs by BHB leads to an increase in histone acetylation, which in turn promotes the transcription of genes involved in oxidative stress resistance and other protective cellular responses.

Caption: Signaling pathway of beta-hydroxybutyrate as an HDAC inhibitor.

This pathway highlights how BHB can epigenetically regulate gene expression to confer cellular protection.[2][4][15] The increased expression of genes like FOXO3a and MT2 enhances the cell's ability to cope with oxidative stress, a mechanism implicated in the therapeutic effects of ketosis.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of calcium beta-hydroxybutyrate for research applications. The detailed chemical synthesis protocol offers a reliable method for producing this compound in a laboratory setting. The outlined characterization workflow, incorporating a suite of analytical techniques, ensures the verification of the product's identity and purity, which is paramount for the integrity of subsequent research. Furthermore, the elucidation of key signaling pathways, such as HDAC inhibition, provides a deeper understanding of the molecular mechanisms underlying the biological effects of beta-hydroxybutyrate. By following the methodologies presented in this guide, researchers can confidently prepare and validate calcium beta-hydroxybutyrate, paving the way for further exploration of its therapeutic potential.

References

- 1. Determination of calcium β‑hydroxy-β-methylbutyrate content in special medical formula food and sports nutrition food by solid-phase extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-Hydroxybutyrate: A Dual Function Molecular and Immunological Barrier Function Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111410605A - Preparation method of β -hydroxy- β -calcium methylbutyrate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Calcium beta-hydroxy-beta-methylbutyrate(135236-72-5) 13C NMR spectrum [chemicalbook.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Calcium beta-hydroxy-beta-methylbutyrate(135236-72-5) IR Spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. cbioc.com [cbioc.com]

- 13. corelabsupplies.com [corelabsupplies.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Function and mechanism of histone β-hydroxybutyrylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Mechanisms of Calcium Beta-Hydroxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-hydroxybutyrate (BHB), the most abundant ketone body, has emerged as a critical signaling molecule with pleiotropic effects on cellular function, extending far beyond its role as an alternative energy source. The calcium salt of BHB is often utilized in research and as a supplement to induce a state of nutritional ketosis. This technical guide provides an in-depth exploration of the molecular mechanisms of calcium beta-hydroxybutyrate in cellular models, focusing on its impact on key signaling pathways, inflammatory processes, and epigenetic regulation. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development in this promising area.

Core Mechanisms of Action

Calcium beta-hydroxybutyrate exerts its cellular effects through three primary, interconnected mechanisms:

-

G-Protein Coupled Receptor (GPCR) Activation: BHB is an endogenous ligand for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).

-

NLRP3 Inflammasome Inhibition: BHB has been shown to be a potent inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system.

-

Histone Deacetylase (HDAC) Inhibition: BHB acts as an endogenous inhibitor of class I and IIa histone deacetylases, leading to epigenetic modifications that alter gene expression.

GPR109A Signaling Pathway

Activation of GPR109A by BHB in various cell types, including hepatocytes, triggers a signaling cascade that modulates cellular metabolism and reduces inflammation.[1][2]

Signaling Cascade:

-

Receptor Binding: Beta-hydroxybutyrate binds to the GPR109A receptor on the cell surface.[2]

-

Gi-Protein Activation: This binding activates an associated inhibitory G-protein (Gi).

-

Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the activity of adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

-

PKA Inactivation: The reduction in cAMP levels leads to the inactivation of Protein Kinase A (PKA).[3]

-

AMPK Activation: PKA normally phosphorylates and inactivates AMP-activated protein kinase (AMPK) at serine 173.[2] By inhibiting PKA, BHB promotes the phosphorylation and activation of AMPK at threonine 172.[2][3]

Quantitative Data: GPR109A Pathway Activation in HepG2 Cells

| Analyte | Treatment | Fold Change vs. Control | p-value | Reference |

| Intracellular cAMP | 400 µM BHB for 1h | ~0.75 | < 0.005 | [3] |

| p-PKA / Total PKA | 200 µM BHB for 6h | ~0.8 | < 0.05 | [3] |

| p-PKA / Total PKA | 400 µM BHB for 6h | ~0.6 | < 0.01 | [3] |

| p-AMPK (Thr172) / Total AMPK | 200 µM BHB for 6h | ~1.5 | < 0.05 | [3] |

| p-AMPK (Thr172) / Total AMPK | 400 µM BHB for 6h | ~2.0 | < 0.01 | [3] |

| p-AMPK (Ser173) / Total AMPK | 200 µM BHB for 6h | ~0.7 | < 0.05 | [3] |

| p-AMPK (Ser173) / Total AMPK | 400 µM BHB for 6h | ~0.5 | < 0.01 | [3] |

Experimental Protocol: Analysis of GPR109A-AMPK Signaling in HepG2 Cells

Objective: To quantify the effect of beta-hydroxybutyrate on the GPR109A-cAMP-PKA-AMPK signaling axis in human hepatoma (HepG2) cells.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Calcium Beta-Hydroxybutyrate (sterile solution)

-

Reagents for cAMP assay (e.g., ELISA kit)

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-PKA, anti-PKA, anti-p-AMPK (Thr172), anti-p-AMPK (Ser173), anti-AMPK, anti-beta-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Seed cells in appropriate culture plates. Once confluent, treat with calcium beta-hydroxybutyrate at desired concentrations (e.g., 200 µM and 400 µM) for the specified duration (e.g., 1 hour for cAMP, 6 hours for protein phosphorylation). Include an untreated control group.

-

cAMP Measurement (ELISA):

-

Lyse cells according to the ELISA kit manufacturer's instructions.

-

Perform the competitive ELISA to determine intracellular cAMP concentrations.

-

Normalize cAMP levels to total protein concentration determined by BCA assay.

-

-

Western Blot Analysis:

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., beta-actin) and total protein levels.

-

NLRP3 Inflammasome Inhibition

BHB has been demonstrated to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[4][5]

Mechanism of Inhibition:

-

Prevention of Potassium Efflux: NLRP3 inflammasome activation is dependent on potassium (K+) efflux from the cell. BHB inhibits this K+ efflux, thereby preventing the initial trigger for inflammasome assembly.[4][6]

-

Inhibition of ASC Oligomerization and Speck Formation: Apoptosis-associated speck-like protein containing a CARD (ASC) is an adaptor protein that oligomerizes to form large "specks" upon inflammasome activation. BHB prevents this oligomerization and subsequent speck formation.[4][6]

Quantitative Data: Inhibition of IL-1β and IL-18 Secretion in Human Monocytes

| Cytokine | Treatment (LPS + Activator + BHB) | % Inhibition vs. LPS + Activator | Reference |

| IL-1β | 10 mM BHB | ~70-80% | [4] |

| IL-18 | 10 mM BHB | ~60-70% | [4] |

Experimental Protocol: ASC Speck Formation Assay

Objective: To visualize and quantify the inhibitory effect of beta-hydroxybutyrate on ASC speck formation in macrophages.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1)

-

DMEM with high glucose, FBS, and Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

NLRP3 activator (e.g., ATP or Nigericin)

-

Calcium Beta-Hydroxybutyrate

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-ASC

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Priming: Culture macrophages on glass coverslips. Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Treatment: Pre-incubate the primed cells with calcium beta-hydroxybutyrate (e.g., 10 mM) for 1 hour.

-

Inflammasome Activation: Stimulate the cells with an NLRP3 activator (e.g., 5 mM ATP for 30 minutes) in the continued presence of BHB. Include control groups (untreated, LPS only, LPS + activator).

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes.

-

Permeabilize with permeabilization buffer for 10 minutes.

-

-

Immunofluorescence Staining:

-

Block non-specific binding with blocking buffer for 30 minutes.

-

Incubate with anti-ASC primary antibody overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature.

-

-

Imaging and Quantification:

-

Mount coverslips on slides.

-

Visualize cells using a fluorescence microscope.

-

Quantify the percentage of cells containing ASC specks in multiple fields of view for each condition.

-

Histone Deacetylase (HDAC) Inhibition

BHB is a direct inhibitor of class I and IIa HDACs, leading to hyperacetylation of histones and subsequent changes in the expression of target genes. This epigenetic modification is a key mechanism underlying many of the beneficial effects of BHB, including its antioxidant and anti-inflammatory properties.[1]

Mechanism of Action:

-

Direct HDAC Inhibition: BHB directly binds to the active site of class I (HDAC1, 2, 3) and class IIa (HDAC4, 5, 7, 9) HDACs, inhibiting their deacetylase activity.

-

Histone Hyperacetylation: Inhibition of HDACs leads to an accumulation of acetyl groups on histone tails (e.g., at H3K9 and H3K14), which neutralizes their positive charge and relaxes chromatin structure.

-

Gene Expression Changes: The more open chromatin conformation allows for increased access of transcription factors to DNA, leading to the upregulation of specific genes, such as the antioxidant genes FOXO3A and MT2.[1]

Quantitative Data: HDAC Inhibition by BHB

| HDAC Isoform | IC50 (mM) | Reference |

| HDAC1 | 2.4 | [1] |

| HDAC3 | 5.3 | [1] |

| HDAC4 | 5.0 | [1] |

Experimental Protocol: Western Blot for Histone Acetylation

Objective: To measure the effect of beta-hydroxybutyrate on global histone H3 acetylation in cultured cells.

Materials:

-

HEK293 cells or other suitable cell line

-

DMEM with high glucose, FBS, and Penicillin-Streptomycin

-

Calcium Beta-Hydroxybutyrate

-

Histone extraction buffer

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer

-

Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K9, anti-AcH3K14), anti-total Histone H3

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with various concentrations of calcium beta-hydroxybutyrate (e.g., 0, 1, 2, 5, 10 mM) for 8 hours.

-

Histone Extraction:

-

Harvest cells and wash with PBS.

-

Lyse cells and extract histones according to a standard acid extraction protocol.

-

Neutralize the extract and determine protein concentration.

-

-

Western Blot Analysis:

-

Perform SDS-PAGE, protein transfer, and immunoblotting as described in the GPR109A protocol.

-

Use primary antibodies against specific acetylated histone marks and total histone H3.

-

Quantify the acetylated histone signal and normalize it to the total histone H3 signal to determine the relative change in acetylation.

-

Conclusion

Calcium beta-hydroxybutyrate is a multifaceted signaling molecule that impacts cellular function through distinct yet interconnected pathways. Its ability to activate GPR109A, inhibit the NLRP3 inflammasome, and modulate histone acetylation provides a molecular basis for its observed anti-inflammatory, antioxidant, and metabolic regulatory effects. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this intriguing molecule in a variety of cellular and disease models. A thorough understanding of these mechanisms is paramount for the rational design of novel therapeutic strategies targeting metabolic and inflammatory diseases.

References

- 1. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aginganddisease.org [aginganddisease.org]

- 3. researchgate.net [researchgate.net]

- 4. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Calcium Beta-Hydroxybutyrate on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-hydroxybutyrate (BHB), the most abundant ketone body, serves as a crucial alternative energy source during periods of low glucose availability and has been shown to exert significant effects on mitochondrial function. While often administered as a sodium or potassium salt, the potential distinct contributions of a calcium salt of BHB on mitochondrial bioenergetics are of increasing interest. This technical guide synthesizes the current understanding of the in vitro effects of beta-hydroxybutyrate on mitochondrial function, drawing from studies on various BHB formulations. It is important to note that while the effects of BHB are well-documented, research specifically isolating the in vitro mitochondrial impact of calcium beta-hydroxybutyrate is limited. Therefore, this guide discusses the established effects of BHB and the known roles of calcium in mitochondrial physiology, providing a framework for future investigation into the specific actions of calcium beta-hydroxybutyrate.

Quantitative Effects of Beta-Hydroxybutyrate on Mitochondrial Function

The following tables summarize the key quantitative findings from in vitro studies on the impact of beta-hydroxybutyrate on mitochondrial respiration, ATP production, and reactive oxygen species (ROS) generation.

Table 1: Effects of Beta-Hydroxybutyrate on Mitochondrial Respiration

| Cell Type | BHB Concentration | Respiration Parameter | Observation | Citation |

| C2C12 Myotubes | 5 mM | Mitochondrial Respiration Rate | Slight but significant increase | [1][2] |

| C2C12 Myotubes | 5 mM | Respiratory Control Ratio (RCR) | Significantly elevated | [2] |

| C2C12 Myotubes | 5 mM | Uncoupling Control Ratio (UCR) | No significant change | [2] |

| 832/13 β-cells | 10 mM | Mitochondrial Respiration | Increased |

Table 2: Effects of Beta-Hydroxybutyrate on ATP Production

| Cell Type | BHB Concentration | Parameter | Observation | Citation |

| C2C12 Myotubes | 5 mM | ATP Production | No significant change (upward trend) | [2] |

| 832/13 β-cells | 10 mM | ATP Production | Increased |

Table 3: Effects of Beta-Hydroxybutyrate on Reactive Oxygen Species (ROS) Production

| Cell Type | BHB Concentration | Parameter | Observation | Citation |

| C2C12 Myotubes | 5 mM | H₂O₂ Emission | Significantly diminished when compared with O₂ consumption | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on those reported in the cited literature for assessing mitochondrial function in vitro.

Cell Culture and Treatment

-

Cell Lines: C2C12 myotubes and 832/13 INS-1 β-cells are commonly used models.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for C2C12, RPMI for 832/13) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.

-

Differentiation (for C2C12): Myoblasts are differentiated into myotubes by switching to a low-serum differentiation medium.

-

BHB Treatment: Cells are treated with a specific concentration of beta-hydroxybutyrate (e.g., 5 mM or 10 mM) for a defined period (e.g., 24-48 hours) prior to assessment of mitochondrial function.[1][2]

Measurement of Mitochondrial Respiration

High-resolution respirometry is a standard technique for measuring oxygen consumption rates (OCR) in intact or permeabilized cells.

-

Instrumentation: An Oroboros O2k oxygraph or a similar instrument is used.

-

Sample Preparation: Cells are harvested, counted, and resuspended in a respiration buffer.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A sequential addition of substrates and inhibitors is used to assess different respiratory states:

-

Leak Respiration (State 4): Measured in the presence of substrates for Complex I (e.g., glutamate (B1630785) and malate) to assess oxygen consumption not coupled to ATP synthesis.

-

ADP-Stimulated Respiration (State 3): ADP is added to stimulate oxidative phosphorylation.

-

Complex II-Linked Respiration: Succinate is added to assess the contribution of Complex II.

-

Maximal Respiration: A chemical uncoupler like FCCP is added to dissipate the proton gradient and induce maximal oxygen consumption.[2]

-

ATP Production Assay

-

Principle: ATP levels can be quantified using bioluminescent assays.

-

Procedure:

-

Cells are lysed to release intracellular ATP.

-

The lysate is mixed with a reagent containing luciferase and its substrate, D-luciferin.

-

The light produced, which is proportional to the ATP concentration, is measured using a luminometer.[2]

-

Measurement of Reactive Oxygen Species (ROS)

-

Principle: Fluorescent probes are used to detect intracellular ROS levels.

-

Procedure:

-

Cells are incubated with a ROS-sensitive fluorescent dye (e.g., H₂O₂-sensitive dyes).

-

The fluorescence intensity, which correlates with the amount of ROS, is measured using a fluorescence plate reader or flow cytometer.[2]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the effects of beta-hydroxybutyrate on mitochondrial function.

Beta-Hydroxybutyrate Metabolism and Entry into the Citric Acid Cycle

Caption: Metabolic pathway of beta-hydroxybutyrate to Acetyl-CoA for entry into the Citric Acid Cycle.

Proposed Signaling of BHB on Mitochondrial Dynamics

Caption: Postulated mechanism of BHB-induced mitochondrial fusion through ceramide reduction and DRP1 downregulation.

Experimental Workflow for Assessing In Vitro Mitochondrial Function

Caption: A generalized workflow for the in vitro assessment of mitochondrial function following treatment with calcium beta-hydroxybutyrate.

The Role of Calcium in Mitochondrial Function

While direct evidence for the effects of the calcium moiety of calcium beta-hydroxybutyrate is lacking, the role of calcium as a second messenger in regulating mitochondrial function is well-established.

-

Activation of Dehydrogenases: Mitochondrial matrix calcium is a potent activator of several key enzymes in the citric acid cycle, including pyruvate (B1213749) dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase. This activation enhances the production of NADH and FADH₂, the primary substrates for the electron transport chain, thereby stimulating ATP synthesis.

-

Mitochondrial Calcium Uniporter (MCU): Calcium enters the mitochondrial matrix primarily through the MCU, a highly selective ion channel.

-

Potential for Synergistic Effects: It is conceivable that calcium beta-hydroxybutyrate could have a dual effect: providing BHB as a fuel source and delivering calcium to potentially stimulate the citric acid cycle. However, this hypothesis requires direct experimental validation.

Future Directions and Conclusion

The available evidence strongly suggests that beta-hydroxybutyrate favorably modulates mitochondrial function in vitro by enhancing respiratory efficiency and reducing oxidative stress. However, a significant knowledge gap exists regarding the specific effects of calcium beta-hydroxybutyrate. Future research should focus on directly comparing the in vitro mitochondrial effects of different BHB salts (sodium, potassium, and calcium) to elucidate any cation-specific contributions. Such studies will be invaluable for the rational design of ketonic supplements and therapeutics aimed at optimizing mitochondrial health.

This technical guide provides a comprehensive overview of the current state of knowledge and a methodological framework for researchers and drug development professionals interested in the mitochondrial effects of beta-hydroxybutyrate. The provided data, protocols, and pathway diagrams serve as a foundation for further investigation into this promising area of metabolic research.

References

The Nexus of Metabolism and Neuronal Signaling: A Technical Guide to Calcium β-Hydroxybutyrate's Intracellular Pathways

For Immediate Release

[City, State] – December 21, 2025 – In the intricate landscape of neuronal function, the metabolic state of the organism plays a pivotal role in shaping cellular communication and resilience. Emerging research has identified calcium β-hydroxybutyrate (CaBHB), a salt of the primary ketone body, as a key signaling molecule that extends beyond its traditional role as an alternative energy substrate for the brain. This technical guide provides an in-depth exploration of the core signaling pathways modulated by CaBHB in neurons, offering valuable insights for researchers, scientists, and drug development professionals.

This document details the multifaceted mechanisms through which CaBHB exerts its influence on neuronal activity, focusing on three primary signaling cascades: G-protein coupled receptor (GPCR) activation, histone deacetylase (HDAC) inhibition, and modulation of the NLRP3 inflammasome. By presenting quantitative data in structured tables, offering detailed experimental protocols, and visualizing complex pathways, this guide aims to be an essential resource for advancing our understanding of CaBHB's therapeutic potential in neurological disorders.

Core Signaling Pathways of Calcium β-Hydroxybutyrate in Neurons

β-hydroxybutyrate (BHB), delivered systemically as its calcium salt, traverses the blood-brain barrier and initiates a cascade of signaling events within neurons. These pathways are integral to the neuroprotective and modulatory effects observed in states of ketosis.

G-Protein Coupled Receptor (GPCR) Signaling

BHB acts as a ligand for two key GPCRs expressed in the nervous system: the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, and the free fatty acid receptor 3 (FFAR3), or GPR41.[1][2]

HCAR2 (GPR109A) Activation:

Activation of HCAR2 by BHB is coupled to an inhibitory G-protein (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This pathway has been implicated in neuroprotective and anti-inflammatory effects.[4][5][6] In microglia, HCAR2 activation can suppress neuroinflammation.[7]

FFAR3 (GPR41) Modulation:

The role of BHB at the FFAR3 receptor is more complex, with conflicting reports of it acting as both an agonist and an antagonist.[8][9][10][11] As an agonist, BHB can modulate the activity of sympathetic neurons and influence N-type calcium channels through a G-protein-mediated pathway.[10][11] Conversely, some studies suggest an antagonistic role, where BHB can suppress sympathetic nervous system activity.[8] This dual activity suggests a nuanced regulatory role for BHB in the autonomic nervous system.

// Nodes CaBHB [label="Calcium\nβ-Hydroxybutyrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCAR2 [label="HCAR2 (GPR109A)", fillcolor="#FBBC05", fontcolor="#202124"]; FFAR3 [label="FFAR3 (GPR41)", fillcolor="#FBBC05", fontcolor="#202124"]; Gi_o [label="Gi/o", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylate Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_type_Ca_channel [label="N-type Ca2+\nChannel Modulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sympathetic_Neuron [label="Sympathetic Neuron\nActivity Modulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroinflammation [label="↓ Neuroinflammation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CaBHB -> HCAR2 [label="Binds"]; CaBHB -> FFAR3 [label="Binds (Agonist/\nAntagonist)"]; HCAR2 -> Gi_o [label="Activates"]; FFAR3 -> Gi_o [label="Activates"]; Gi_o -> AC [label="Inhibits", arrowhead="tee"]; AC -> cAMP [style=dashed, arrowhead=none]; Gi_o -> N_type_Ca_channel [label="Modulates"]; Gi_o -> Sympathetic_Neuron [label="Modulates"]; HCAR2 -> Neuroinflammation [style=dashed]; } END_DOT Caption: GPCR signaling pathways activated by CaBHB in neurons.

Histone Deacetylase (HDAC) Inhibition

BHB is a direct inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[12] By inhibiting these enzymes, BHB promotes histone hyperacetylation, leading to a more open chromatin structure and increased transcription of specific genes.[13] This epigenetic modification is a key mechanism underlying many of the neuroprotective and cognitive-enhancing effects of ketosis.

A significant downstream target of this pathway is the Brain-Derived Neurotrophic Factor (BDNF).[7] Increased histone acetylation at the Bdnf gene promoter enhances its expression. BDNF is crucial for neuronal survival, synaptic plasticity, and cognitive function. Another important target is the FOXO3A transcription factor, which is involved in stress resistance and longevity.[14]

// Nodes CaBHB [label="Calcium\nβ-Hydroxybutyrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HDACs [label="Class I HDACs\n(HDAC1, 2, 3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histones [label="Histones", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylation [label="↑ Histone\nAcetylation", fillcolor="#FBBC05", fontcolor="#202124"]; Chromatin [label="Open Chromatin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="↑ Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; BDNF [label="BDNF", fillcolor="#FFFFFF", fontcolor="#202124"]; FOXO3A [label="FOXO3A", fillcolor="#FFFFFF", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection &\nSynaptic Plasticity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CaBHB -> HDACs [label="Inhibits", arrowhead="tee"]; HDACs -> Histones [label="Deacetylates"]; Histones -> Acetylation [style=dashed, arrowhead=none]; Acetylation -> Chromatin; Chromatin -> Gene_Expression; Gene_Expression -> BDNF; Gene_Expression -> FOXO3A; BDNF -> Neuroprotection; FOXO3A -> Neuroprotection; } END_DOT Caption: HDAC inhibition pathway by CaBHB leading to altered gene expression.

NLRP3 Inflammasome Modulation

The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multiprotein complex that plays a critical role in innate immunity and neuroinflammation. Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 into their mature forms.

BHB has been shown to inhibit the activation of the NLRP3 inflammasome.[15] Mechanistically, BHB prevents the potassium efflux from cells, a key step in NLRP3 activation, and reduces the formation of the ASC (apoptosis-associated speck-like protein containing a CARD) speck, a hallmark of inflammasome assembly.[16][17][18][19] This anti-inflammatory action of BHB is independent of its metabolic role and contributes to its neuroprotective effects in conditions associated with neuroinflammation.

// Nodes CaBHB [label="Calcium\nβ-Hydroxybutyrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K_efflux [label="↓ K+ Efflux", fillcolor="#FBBC05", fontcolor="#202124"]; NLRP3_Activation [label="NLRP3 Inflammasome\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ASC_Speck [label="↓ ASC Speck\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase1 [label="Caspase-1\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_IL1b [label="Pro-IL-1β", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IL1b [label="↓ Mature IL-1β", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroinflammation [label="↓ Neuroinflammation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CaBHB -> K_efflux; K_efflux -> NLRP3_Activation [label="Inhibits", arrowhead="tee"]; CaBHB -> ASC_Speck; ASC_Speck -> NLRP3_Activation [label="Inhibits", arrowhead="tee"]; NLRP3_Activation -> Caspase1; Caspase1 -> Pro_IL1b [label="Cleaves"]; Pro_IL1b -> IL1b [style=dashed, arrowhead=none]; IL1b -> Neuroinflammation; } END_DOT Caption: Modulation of the NLRP3 inflammasome by CaBHB.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of β-hydroxybutyrate with key molecular targets in its signaling pathways.

Table 1: G-Protein Coupled Receptor Interactions

| Receptor | Ligand | Interaction Type | Affinity (Kd) | Reference |

| HCAR2 (GPR109A) | β-Hydroxybutyrate | Agonist | ~0.5-1 mM (EC50) | [20] |

| FFAR3 (GPR41) | β-Hydroxybutyrate | Agonist/Antagonist | Not well-defined | [8][10] |

Note: The precise binding affinity (Kd) of BHB to HCAR2 and FFAR3 is not consistently reported in the literature. The EC50 for HCAR2 activation provides an estimate of its potency. The interaction with FFAR3 is complex and requires further investigation.

Table 2: HDAC Inhibition Profile of β-Hydroxybutyrate

| HDAC Isoform | IC50 | Reference |

| HDAC1 | 2.4 - 5.3 mM | [14] |

| HDAC2 | Not explicitly stated, but inhibited | [12] |

| HDAC3 | 2.4 - 5.3 mM | [14] |

Note: BHB demonstrates inhibitory activity against Class I HDACs within the physiological range observed during ketosis.

Table 3: NLRP3 Inflammasome Inhibition by β-Hydroxybutyrate

| Cell Type | Stimulus | BHB Concentration | Effect on IL-1β Secretion | Reference |

| Rat Hippocampus | Immobilization Stress | Single subcutaneous dose | Significant reduction | [15] |

| Human Leukocytes | LPS | Ex vivo treatment | Suppressed | [21] |

| BV2 Microglia | LPS | Treatment | Reduced expression | [7] |

Note: The inhibitory effect of BHB on IL-1β secretion is dose-dependent, with significant reductions observed at physiologically relevant concentrations.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CaBHB signaling pathways in neurons.

Protocol 1: Whole-Cell Patch-Clamp Recording for N-type Calcium Channel Modulation

Objective: To measure the effect of CaBHB on N-type voltage-gated calcium channels in cultured neurons.

Materials:

-

Cultured primary neurons (e.g., sympathetic ganglion neurons)

-

External solution (in mM): 140 tetraethylammonium (B1195904) (TEA)-Cl, 10 HEPES, 10 glucose, 2 BaCl₂, 1 MgCl₂, pH 7.4 with TEA-OH

-

Internal solution (in mM): 120 N-methyl-D-glucamine (NMG)-Cl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na₂-GTP, pH 7.2 with CsOH

-

Calcium β-hydroxybutyrate (CaBHB) stock solution

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes (3-5 MΩ resistance)

Procedure:

-

Prepare external and internal solutions and filter-sterilize.

-

Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips.

-

Fill the pipettes with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a cultured neuron.[2][22][23][24][25]

-

Hold the neuron at a membrane potential of -80 mV.

-

Apply a voltage-step protocol to elicit N-type calcium currents (e.g., step to 0 mV for 50 ms).

-

Record baseline calcium currents in the external solution.

-

Perfuse the neuron with the external solution containing the desired concentration of CaBHB.

-

Record calcium currents in the presence of CaBHB.

-

To test for G-protein involvement, include pertussis toxin (PTX) in the internal solution in a separate set of experiments.

-

Analyze the data by measuring the peak current amplitude and comparing the currents before and after CaBHB application.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay for Histone Acetylation

Objective: To determine the effect of CaBHB on histone acetylation at specific gene promoters (e.g., Bdnf) in neurons.

Materials:

-

Cultured primary neurons

-

Formaldehyde (B43269) (1% final concentration)

-

Glycine (125 mM final concentration)

-

Lysis buffer (e.g., RIPA buffer)

-

Sonication equipment

-

Antibody against acetylated histone H3 (e.g., anti-AcH3)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for the Bdnf promoter and a control region

-

qPCR machine and reagents

Procedure:

-

Treat cultured neurons with CaBHB or vehicle control for a specified time.

-

Crosslink proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature.[26][27][28][29][30]

-

Quench the crosslinking reaction by adding glycine.

-

Harvest and lyse the cells.

-

Shear the chromatin by sonication to an average fragment size of 200-500 bp.

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with the anti-AcH3 antibody.

-

Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the complexes from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with proteinase K.

-

Purify the DNA using a DNA purification kit.

-

Perform qPCR using primers specific for the Bdnf promoter and a control genomic region.

-

Analyze the data by calculating the fold enrichment of the Bdnf promoter in the CaBHB-treated samples compared to the vehicle control.

Protocol 3: ASC Speck Visualization for NLRP3 Inflammasome Activation

Objective: To visualize the formation of ASC specks in microglia as a readout for NLRP3 inflammasome activation and its inhibition by CaBHB.

Materials:

-

Primary microglia or a microglial cell line (e.g., BV-2)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin (B1684572) (NLRP3 activators)

-

Calcium β-hydroxybutyrate (CaBHB)

-

Paraformaldehyde (4%)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against ASC

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Culture microglia in a suitable plate for imaging.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.

-

Pre-treat the cells with different concentrations of CaBHB for 1 hour.

-

Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 1 hour.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking buffer.

-

Incubate with the primary anti-ASC antibody overnight at 4°C.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

-

Wash the cells and acquire images using a fluorescence microscope.

-

Analyze the images by quantifying the number of cells containing ASC specks (large, perinuclear aggregates of ASC) in each treatment condition.

Conclusion

Calcium β-hydroxybutyrate is a pleiotropic signaling molecule in the central nervous system, influencing neuronal function through a convergence of GPCR-mediated signaling, epigenetic modifications via HDAC inhibition, and modulation of neuroinflammatory pathways. The data and protocols presented in this guide offer a comprehensive framework for researchers to further investigate the intricate mechanisms of CaBHB and to explore its therapeutic potential for a range of neurological and neurodegenerative disorders. The continued elucidation of these signaling pathways will undoubtedly pave the way for novel drug development strategies targeting the nexus of metabolism and neuronal health.

References

- 1. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]

- 2. Patch Clamp Protocol [labome.com]

- 3. researchgate.net [researchgate.net]

- 4. Multiple recent HCAR2 structures demonstrate a highly dynamic ligand binding and G protein activation mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biased allosteric activation of ketone body receptor HCAR2 suppresses inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Hydroxybutyrate enhances chondrocyte mitophagy and reduces cartilage degeneration in osteoarthritis via the HCAR2/AMPK/PINK1/Parkin pathway [pubmed.ncbi.nlm.nih.gov]

- 7. The Ketogenic Diet and Neuroinflammation: The Action of Beta-Hydroxybutyrate in a Microglial Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FFA3 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 9. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Hydroxybutyrate Modulates N-Type Calcium Channels in Rat Sympathetic Neurons by Acting as an Agonist for the G-Protein-Coupled Receptor FFA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Hydroxybutyrate modulates N-type calcium channels in rat sympathetic neurons by acting as an agonist for the G-protein-coupled receptor FFA3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reversible histone deacetylase activity catalyzes lysine acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beta-hydroxybutyrate, an endogenic NLRP3 inflammasome inhibitor, attenuates stress-induced behavioral and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imaging Inflammasome Activation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. adipogen.com [adipogen.com]

- 18. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

- 19. benchchem.com [benchchem.com]

- 20. Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of the ketone beta-hydroxybutyrate on markers of inflammation and immune function in adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. docs.axolbio.com [docs.axolbio.com]

- 23. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 24. homepages.gac.edu [homepages.gac.edu]

- 25. protocols.io [protocols.io]

- 26. med.uio.no [med.uio.no]

- 27. assets.fishersci.com [assets.fishersci.com]

- 28. bosterbio.com [bosterbio.com]

- 29. Native chromatin immunoprecipitation protocol [abcam.com]

- 30. youtube.com [youtube.com]

- 31. Imaging Inflammasome Activation in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of a Metabolic Master: A Technical History of Beta-Hydroxybutyrate

For decades, beta-hydroxybutyrate (BHB) was viewed as a simple, alternative fuel source mobilized during times of scarcity. However, a deeper scientific journey has revealed its multifaceted nature, not only as a crucial energy substrate but also as a potent signaling molecule with far-reaching implications for cellular health and disease. This technical guide delves into the pivotal discoveries and experimental foundations that have shaped our understanding of BHB, providing researchers, scientists, and drug development professionals with a comprehensive historical and methodological perspective.

From Metabolic Byproduct to Indispensable Fuel: The Early Discoveries

The story of beta-hydroxybutyrate is intrinsically linked to the study of metabolism during fasting and starvation. Early 20th-century research identified "ketone bodies" (acetone, acetoacetate (B1235776), and beta-hydroxybutyrate) as products of fatty acid breakdown in the liver, often associated with pathological states like diabetic ketoacidosis. For a long time, BHB was considered by many to be a metabolic poison.[1] However, the pioneering work of researchers like Hans Krebs in the mid-20th century began to elucidate their physiological role.[2][3]

A landmark shift in understanding came from the seminal work of George F. Cahill Jr. and his colleagues in the late 1960s. Their elegant and daring experiments on human subjects undergoing prolonged fasting provided the first definitive evidence that the brain, an organ thought to be exclusively dependent on glucose, could adapt to utilize ketone bodies, with BHB being the most significant contributor.[4][5][6][7]

Key Experiment: Brain Metabolism During Fasting (Owen et al., 1967)

This pivotal study involved the catheterization of the carotid artery and internal jugular vein in obese subjects who had fasted for 5-6 weeks. By measuring the arterial-venous (A-V) difference in substrate concentrations, the researchers could quantify the brain's consumption of various fuels. The results were revolutionary, demonstrating that BHB and acetoacetate replaced glucose as the primary fuel for the brain during prolonged starvation.[4][8]

Table 1: Quantitative Data from Brain Metabolism During Fasting Study (Owen et al., 1967)

| Substrate | Arterial Concentration (mM) | Venous Concentration (mM) | Arterial-Venous Difference (mM) | Brain Oxygen Equivalent Utilization (%) |

| After Overnight Fast | ||||

| Glucose | 4.44 | 3.99 | 0.45 | 99 |

| Beta-hydroxybutyrate | 0.03 | 0.02 | 0.01 | 1 |

| Acetoacetate | 0.02 | 0.01 | 0.01 | <1 |

| After 5-6 Weeks of Fasting | ||||

| Glucose | 3.61 | 3.45 | 0.16 | 30 |

| Beta-hydroxybutyrate | 4.13 | 3.56 | 0.57 | 59 |

| Acetoacetate | 0.48 | 0.40 | 0.08 | 8 |

Data adapted from Owen et al., J Clin Invest. 1967;46(10):1589-1595.[4]

Experimental Protocols: From Whole-Body to Molecular Mechanisms

The journey to understand BHB has been paved with innovative experimental techniques. Early studies relied on measuring substrate concentrations in blood and tissues, while modern research employs sophisticated molecular and cellular assays.

Measurement of Beta-Hydroxybutyrate Concentration

1. Enzymatic Colorimetric Assay: This is a classic and widely used method for quantifying BHB in biological samples.

-

Principle: The enzyme β-hydroxybutyrate dehydrogenase (HBDH) catalyzes the oxidation of BHB to acetoacetate, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then used to reduce a chromogenic agent, leading to a color change that is proportional to the initial BHB concentration and can be measured spectrophotometrically.

-

Protocol Outline:

-

Sample Preparation: Serum, plasma, or other biological fluids are deproteinized, often using a method like the Folin-Wu technique.

-

Reaction Mixture: A solution containing HBDH, NAD+, and a chromogenic substrate is prepared.

-

Incubation: The deproteinized sample is added to the reaction mixture and incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

Measurement: The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 450 nm or 505 nm) using a spectrophotometer.

-

Quantification: The BHB concentration in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of BHB.

-

Investigation of Signaling Functions

2. Histone Deacetylase (HDAC) Inhibition Assay: The discovery that BHB inhibits class I HDACs opened up a new field of research into its epigenetic effects.

-

Principle: This assay measures the activity of HDAC enzymes in the presence and absence of BHB. A common method uses a fluorogenic substrate that, when deacetylated by an HDAC, can be cleaved by a developer enzyme to release a fluorescent molecule.

-

Protocol Outline:

-

Nuclear Extract Preparation: Nuclear proteins, including HDACs, are extracted from cells or tissues of interest.

-

Assay Reaction: The nuclear extract is incubated with a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the presence of varying concentrations of BHB or a known HDAC inhibitor (as a positive control).

-

Development: A developer solution containing an enzyme that cleaves the deacetylated substrate is added.

-

Fluorescence Measurement: The fluorescence of the released molecule is measured using a fluorometer.

-

Analysis: A decrease in fluorescence in the presence of BHB indicates HDAC inhibition. The IC50 value (the concentration of BHB required to inhibit 50% of HDAC activity) can be calculated.[9]

-

3. G-Protein Coupled Receptor (GPCR) Activation Assay (Radioligand Binding): The identification of HCAR2 and FFAR3 as receptors for BHB necessitated methods to study this interaction.

-

Principle: Radioligand binding assays are a gold standard for studying ligand-receptor interactions. A radiolabeled ligand with known affinity for the receptor is used to compete with the unlabeled ligand of interest (BHB).

-

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., HCAR2) are isolated.

-

Competition Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ³H-niacin for HCAR2) and increasing concentrations of unlabeled BHB.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Radioactivity Measurement: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of BHB for the receptor can be determined. A lower Ki value indicates a higher binding affinity.[10][11]

-

The Modern View: BHB as a Signaling Molecule

Beyond its role as a fuel, contemporary research has established BHB as a key signaling molecule, influencing a wide range of cellular processes, including gene expression, inflammation, and oxidative stress.[12] This signaling activity is primarily mediated through two key mechanisms:

-

Inhibition of Class I Histone Deacetylases (HDACs): By inhibiting HDACs, BHB promotes histone acetylation, leading to a more open chromatin structure and altering the expression of genes involved in metabolic regulation and stress resistance.[13][14]

-

Activation of G-Protein Coupled Receptors (GPCRs): BHB acts as a ligand for the GPCRs HCAR2 (GPR109A) and FFAR3 (GPR41), initiating downstream signaling cascades that can modulate inflammation, lipolysis, and sympathetic nervous system activity.[12][15][16]

Visualizing the Pathways

The following diagrams, rendered in DOT language, illustrate the key signaling pathways of BHB.

Caption: BHB inhibits Class I HDACs, leading to histone hyperacetylation and altered gene expression.

Caption: BHB activates GPCRs HCAR2 and FFAR3, initiating downstream signaling cascades.

The Future of Beta-Hydroxybutyrate Research

The journey of understanding beta-hydroxybutyrate is far from over. From its humble beginnings as a marker of metabolic distress to its current status as a key metabolic fuel and signaling molecule, the story of BHB is a testament to the dynamic nature of scientific discovery. Current research continues to explore its therapeutic potential in a wide range of conditions, including neurodegenerative diseases, cardiovascular disease, and cancer. The detailed experimental protocols and foundational knowledge outlined in this guide provide a springboard for future investigations into this remarkable molecule and its profound impact on human health.

References

- 1. Fuel metabolism in starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The regulation of the release of ketone bodies by the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Brain metabolism during fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 6. What did Dr. Owen and Dr. Cahill do? Why was this so important? | Experiment [experiment.com]

- 7. Starvation in man. | Semantic Scholar [semanticscholar.org]

- 8. Brain Metabolism during Fasting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. mdpi.com [mdpi.com]

- 13. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Physiological Roles of Calcium-Beta-Hydroxybutyrate in Ketosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-hydroxybutyrate (BHB), the most abundant ketone body, serves as a crucial alternative energy source during periods of low glucose availability and acts as a dynamic signaling molecule with pleiotropic effects on cellular function. This technical guide provides a comprehensive overview of the physiological roles of calcium-beta-hydroxybutyrate (Ca-BHB) in inducing and sustaining a state of ketosis. We delve into its metabolic fate, its function as an epigenetic modulator via histone deacetylase (HDAC) inhibition, and its role as a ligand for G-protein coupled receptors. This document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for investigating the effects of BHB, and presents signaling pathways and experimental workflows through detailed diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of ketosis and exogenous ketone supplementation.

Introduction: The Metabolic Shift to Ketosis

Ketosis is a metabolic state characterized by elevated levels of ketone bodies in the blood, primarily resulting from fatty acid oxidation in the liver.[1] This physiological adaptation occurs during periods of carbohydrate restriction, prolonged fasting, or strenuous exercise.[2][3] The three primary ketone bodies are beta-hydroxybutyrate (BHB), acetoacetate (B1235776), and acetone, with BHB being the most abundant and stable.[2][4]

Exogenous ketone supplements, such as this compound (Ca-BHB), offer a direct method to elevate blood ketone levels, thereby inducing a state of nutritional ketosis without the need for strict dietary modifications.[5][6] Ca-BHB is a salt of BHB, which, upon ingestion, dissociates into calcium and BHB, the latter of which is readily utilized by various tissues.[5] This guide focuses on the multifaceted physiological roles of BHB, with a particular emphasis on the effects elicited by Ca-BHB supplementation.

Metabolic Roles of Beta-Hydroxybutyrate

An Alternative Energy Substrate

Under ketogenic conditions, BHB becomes a primary energy source for extrahepatic tissues such as the brain, heart, and skeletal muscle.[3] It is transported from the liver to these tissues, where it is converted back to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle to generate ATP.[1] This metabolic flexibility is crucial for sustaining cellular function when glucose is scarce.[2]

Regulation of Endogenous Ketogenesis

The production of ketone bodies is tightly regulated by substrate availability (fatty acids) and the activity of the rate-limiting enzyme, HMG-CoA synthase (HMGCS2).[2] Interestingly, BHB itself can act as a feedback inhibitor of lipolysis in adipocytes by activating the G-protein coupled receptor GPR109A, thereby reducing the flux of free fatty acids to the liver and attenuating further ketogenesis.[2][7]

Beta-Hydroxybutyrate as a Signaling Molecule

Beyond its role as an energy carrier, BHB functions as a potent signaling molecule, influencing a wide array of cellular processes, including gene expression, inflammation, and oxidative stress.[2][3]

Histone Deacetylase (HDAC) Inhibition

BHB is a known inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[8][9] By inhibiting HDACs, BHB promotes histone acetylation, leading to a more open chromatin structure and the transcriptional activation of specific genes.[8] This epigenetic modification is linked to the upregulation of genes involved in oxidative stress resistance, such as FOXO3A and MT2.[8]

G-Protein Coupled Receptor (GPCR) Activation

BHB acts as a ligand for at least two G-protein coupled receptors: GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2) and GPR41 (Free Fatty Acid Receptor 3, FFAR3).[1][7]

-

GPR109A (HCAR2): Activation of GPR109A in adipocytes inhibits lipolysis, creating a negative feedback loop for ketogenesis.[7] In immune cells, GPR109A activation by BHB has been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome.[10]

-

GPR41 (FFAR3): Some evidence suggests that BHB can also activate GPR41, which is involved in regulating energy expenditure and metabolic homeostasis.[3][7]

Quantitative Data on this compound Supplementation

The oral administration of Ca-BHB, often in combination with other BHB salts, has been shown to effectively elevate blood BHB levels. The magnitude and kinetics of this increase depend on the dosage and the metabolic state of the individual.

| Study Reference | Subject Population | Dosage of BHB Salt | Peak Blood D-βHB Concentration (mmol/L) | Time to Peak |

| [11] | Healthy Adults (n=6) | 0.5 g/kg bw (Sodium and Calcium D/L-βHB) | 0.598 ± 0.300 | 2.5 hours |

| [12] | Healthy Adults | 282 mg/kg bw (Sodium and Potassium D/L-βHB) | 1.00 ± 0.1 | 1.5 hours |

| [13] | Healthy Adolescents (n=6) | Not specified (exogenous BHB salt) | 0.7 ± 0.1 | 15 minutes |

Detailed Experimental Protocols

Measurement of Blood Beta-Hydroxybutyrate Levels

Objective: To quantify the concentration of D-β-hydroxybutyrate in whole blood, serum, or plasma.

Method 1: Point-of-Care Ketone Meter

-

Principle: Electrochemical or colorimetric detection of D-BHB using a handheld meter and specific test strips.

-

Protocol:

-

Collect a small sample of whole blood (typically from a finger prick or tail nick in rodents) onto a ketone test strip.[14]

-

Insert the strip into the ketone meter.

-

The meter will automatically measure and display the D-BHB concentration in mmol/L.

-

-

Advantages: Rapid, requires a small sample volume, and is suitable for frequent monitoring.

Method 2: Enzymatic Spectrophotometric/Fluorometric Assay

-

Principle: This assay is based on the enzymatic conversion of BHB to acetoacetate by β-hydroxybutyrate dehydrogenase, which is coupled to the reduction of NAD+ to NADH. The resulting NADH can be measured colorimetrically or fluorometrically.[15][16]

-

Protocol (Fluorometric Example):

-

Sample Preparation: Deproteinate plasma or serum samples and dilute in assay buffer.[15]

-

Standard Curve: Prepare a series of BHB standards of known concentrations.

-

Reaction: Add 50 µL of each standard or unknown sample to a 96-well fluorescence microtiter plate.

-

Add 50 µL of a reaction reagent containing β-HB enzyme, NAD+, a fluorometric probe, and an electron mediator to each well.[15]

-

Incubate at room temperature for 30 minutes, protected from light.[15]

-

Measurement: Read the fluorescence at an excitation wavelength of 530-570 nm and an emission wavelength of 590-600 nm.[15]

-

Calculation: Determine the BHB concentration in the samples by comparing their fluorescence to the standard curve.

-

Assessment of Histone Acetylation by Western Blot

Objective: To determine the effect of BHB on global histone acetylation in cells or tissues.

-

Principle: Western blotting is used to detect specific proteins (in this case, acetylated histones) in a sample.

-

Protocol:

-

Histone Extraction: Isolate histones from cell or tissue lysates using an acid extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA).

-

SDS-PAGE: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a particular histone acetylation mark (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Washing: Wash the membrane to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Washing: Wash the membrane to remove unbound secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., total Histone H3).

-

Therapeutic Implications and Future Directions

The ability of Ca-BHB to induce a rapid and transient state of ketosis has significant therapeutic potential.[12] The multifaceted actions of BHB as an energy source and signaling molecule suggest its utility in a range of conditions, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions.[4][17]

Future research should focus on optimizing dosing strategies for Ca-BHB to achieve sustained therapeutic levels of ketosis while minimizing potential side effects.[11] Further elucidation of the downstream targets of BHB-mediated signaling pathways will be crucial for the development of novel therapeutics that mimic the beneficial effects of ketosis. The discovery of a BHB-amino acid shunt pathway that regulates hunger in mice opens new avenues for exploring the role of BHB in appetite control and weight management.[18]

Conclusion

This compound is a powerful tool for inducing nutritional ketosis and studying the physiological effects of BHB. Its dual role as an efficient energy substrate and a versatile signaling molecule underscores its therapeutic potential. This guide provides a foundational understanding of the core physiological roles of Ca-BHB, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways. It is our hope that this resource will facilitate further research and development in the exciting field of ketone body therapeutics.

References

- 1. Beta-Hydroxybutyrate: A Dual Function Molecular and Immunological Barrier Function Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Role of β-hydroxybutyrate, its polymer poly-β-hydroxybutyrate and inorganic polyphosphate in mammalian health and disease [frontiersin.org]

- 5. nbinno.com [nbinno.com]

- 6. mindbodymoderation.com [mindbodymoderation.com]

- 7. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of a Sodium and Calcium DL-β-Hydroxybutyrate Salt in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effect of Exogenous Beta-Hydroxybutyrate Salt Supplementation on Metrics of Safety and Health in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Blood β-Hydroxybutyrate Measurements [bio-protocol.org]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. humanperformance.stanford.edu [humanperformance.stanford.edu]

Calcium β-Hydroxybutyrate as a Histone Deacetylase (HDAC) Inhibitor: A Technical Guide

Abstract

β-hydroxybutyrate (BHB), the primary ketone body synthesized during periods of caloric restriction, fasting, or adherence to a ketogenic diet, has emerged as a critical signaling molecule, transcending its classical role as a simple energy substrate. A significant facet of its signaling capacity lies in its ability to modulate epigenetic landscapes, primarily through the inhibition of Class I histone deacetylases (HDACs). This technical guide provides an in-depth examination of calcium β-hydroxybutyrate as an HDAC inhibitor. It consolidates quantitative data on its inhibitory activity, details the experimental protocols required to assess its effects, and visualizes the core signaling pathways and workflows. The guide also addresses the ongoing scientific discussion regarding BHB's dual epigenetic roles—as a direct HDAC inhibitor promoting histone acetylation and as a substrate for the novel post-translational modification, histone lysine (B10760008) β-hydroxybutyrylation (Kbhb). This document serves as a comprehensive resource for professionals engaged in epigenetic research and the development of novel therapeutics targeting HDACs.

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. By removing acetyl groups from lysine residues on histone tails, HDACs promote a more compact chromatin structure, generally leading to transcriptional repression.[1] Their dysregulation is implicated in numerous pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, making them a prominent target for therapeutic intervention.[2]

β-hydroxybutyrate (BHB), traditionally viewed as an alternative fuel for the brain and peripheral tissues during glucose scarcity, is now recognized as an endogenous signaling metabolite.[3] One of its most studied signaling functions is the inhibition of Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIa HDACs (HDAC4).[4][5] This inhibition links systemic metabolic states to the regulation of gene expression, particularly those genes involved in oxidative stress resistance, neuroprotection, and inflammation.[5][6][7]

However, the narrative is complex. While some studies robustly demonstrate BHB's role as a direct, albeit low-potency, HDAC inhibitor that increases histone acetylation[8], others report minimal effects on acetylation, instead highlighting a more profound impact on a novel epigenetic mark: histone lysine β-hydroxybutyrylation (Kbhb).[9] In this pathway, BHB serves as the substrate donor for the modification. This guide will explore both mechanisms, presenting the current evidence, quantitative data, and methodologies for their investigation.

Mechanism of Action: A Dual Epigenetic Role

BHB's influence on histone modifications appears to follow two primary, and potentially interconnected, pathways.

Direct Inhibition of Histone Deacetylases

The primary proposed mechanism involves BHB directly binding to and inhibiting the activity of Class I HDACs.[4] By acting as an HDAC inhibitor, BHB shifts the balance of histone post-translational modifications, favoring the "on" state of gene transcription through histone hyperacetylation.[1] This leads to the upregulation of specific gene programs, notably those governed by transcription factors like FOXO3A, which are critical for cellular stress resistance.[5][10]

Substrate for Histone β-Hydroxybutyrylation (Kbhb)